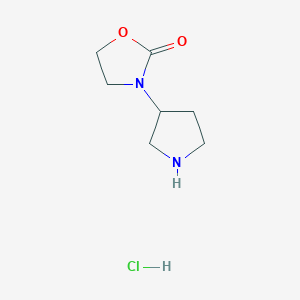
3-(Pyrrolidin-3-yl)oxazolidin-2-one hydrochloride
説明
“3-(Pyrrolidin-3-yl)oxazolidin-2-one hydrochloride” is a chemical compound with the molecular formula C7H13ClN2O2 . It has a molecular weight of 192.64 and is typically stored at 4 degrees Celsius .
Molecular Structure Analysis
The InChI code for “3-(Pyrrolidin-3-yl)oxazolidin-2-one hydrochloride” is 1S/C7H12N2O2.ClH/c10-7-9(3-4-11-7)6-1-2-8-5-6;/h6,8H,1-5H2;1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“3-(Pyrrolidin-3-yl)oxazolidin-2-one hydrochloride” is an oil at room temperature .科学的研究の応用
Asymmetric Synthesis and Natural Product Derivatives
- The oxazolidinone group has been exploited as a useful protecting group in ring-closing metathesis (RCM) reactions and as a stereo- and regio-directing group in key synthetic steps. This approach has facilitated the asymmetric synthesis of natural product derivatives like (-)-7-epiaustraline and (+)-1,7-diepiaustraline, showcasing the versatility of oxazolidinone derivatives in complex molecule construction (Tang & Pyne, 2003).
Antimicrobial Applications
- Oxazolidinone derivatives, including those structurally related to 3-(Pyrrolidin-3-yl)oxazolidin-2-one, have shown promising activity against various Gram-positive bacteria. This includes the evaluation of novel prodrugs like DA-7218 for the treatment of actinomycetoma caused by Nocardia brasiliensis, indicating the potential of oxazolidinone derivatives in developing new antimicrobial therapies (Espinoza-González et al., 2008).
Enzyme Inhibition for Therapeutic Applications
- Studies on 3-(1H-Pyrrol-1-yl)-2-oxazolidinones have revealed their potential as selective and reversible inhibitors of monoamine oxidase type A (MAO-A), a target for antidepressant drugs. This highlights the therapeutic relevance of oxazolidinone derivatives in designing new treatments for depression and other neurological disorders (Mai et al., 2002).
Material Science and Catalysis
- The structural and conformational analyses of 3-(Pyrrolidin-3-yl)oxazolidin-2-one derivatives have provided insights into their interactions with biological targets, such as neuronal acetylcholine receptors. This understanding aids in the development of materials and compounds with specific biological activities (Meneghetti et al., 2007).
Synthetic Chemistry
- The application of oxazolidinone derivatives in synthetic chemistry is broad, including their use in stereoselective synthesis of complex molecules. For instance, they have been employed in double 1,3-dipolar cycloadditions to generate polycyclic pyrrolidines, showcasing the utility of oxazolidinone derivatives in creating structurally diverse compounds (Zhang et al., 2019).
Safety and Hazards
特性
IUPAC Name |
3-pyrrolidin-3-yl-1,3-oxazolidin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2.ClH/c10-7-9(3-4-11-7)6-1-2-8-5-6;/h6,8H,1-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPHPYYBVZFCUKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1N2CCOC2=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyrrolidin-3-yl)oxazolidin-2-one hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




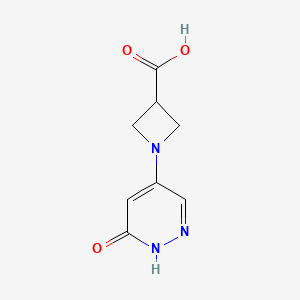


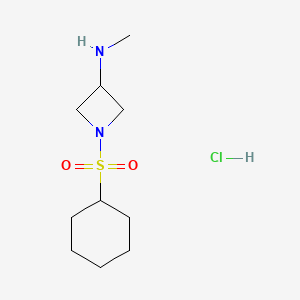
![2-Benzyl-5-(6-(pyridin-3-yl)pyridazin-3-yl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1473097.png)
![2-Benzyl-5-(6-(pyridin-2-yl)pyridazin-3-yl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1473098.png)
![2-Benzyl-5-cyclopropyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1473099.png)
![1-(Thiazolo[5,4-b]pyridin-2-yl)azetidine-3-carboxylic acid](/img/structure/B1473100.png)
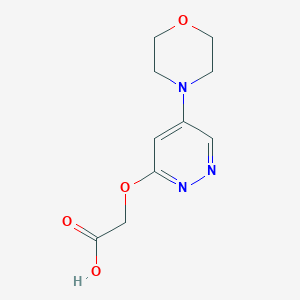
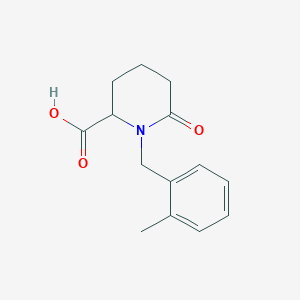
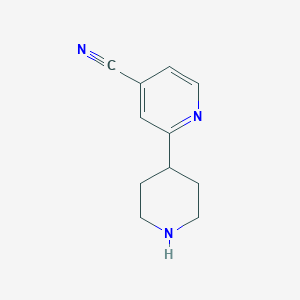
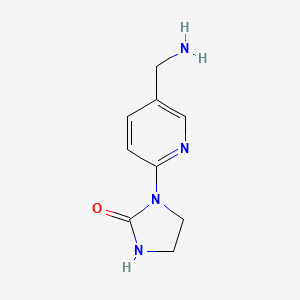
![2-Benzyl-5-(6-chloropyridazin-3-yl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1473109.png)